![molecular formula C20H26N2O B4544499 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine](/img/structure/B4544499.png)
1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine
Description
Synthesis Analysis
- Synthesis of related compounds, such as 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, has been explored. One such study demonstrated the synthesis of these compounds and their cardiotropic activity, indicating potential therapeutic applications (Mokrov et al., 2019).
Molecular Structure Analysis
- Structural analysis of similar piperazine compounds has been conducted using techniques like X-ray crystallography and NMR spectroscopy. For example, the study of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed insights into their hydrogen-bonded assemblies and pseudosymmetry (Chinthal et al., 2021).
Chemical Reactions and Properties
- Piperazine compounds undergo various chemical reactions including demethylenation, methylation, glucuronidation, sulfation, and N-dealkylation. These metabolic pathways were observed in the study of a piperazine-derived designer drug (Staack & Maurer, 2004).
Physical Properties Analysis
- The physical properties of piperazine compounds are often characterized by their crystalline structures and conformations. For instance, studies have shown that the structure of piperazine-2,5-diones can significantly impact their physical properties (Elix et al., 1986).
Chemical Properties Analysis
- Piperazine derivatives exhibit a wide range of chemical properties. For example, compounds like 4-(3-chloro-4-methoxybenzyl)aminophthalazines have been synthesized and evaluated for their inhibitory activity toward certain enzymes, demonstrating the chemical versatility of these compounds (Watanabe et al., 2000).
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-6-3-4-8-19(17)16-22-12-10-21(11-13-22)15-18-7-5-9-20(14-18)23-2/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMAJVXHZLSCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-4-(2-methylbenzyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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